molecular formula C16H14N2O3 B11029399 1-(3-Nitrobenzoyl)-1,2,3,4-tetrahydroquinoline CAS No. 137975-19-0

1-(3-Nitrobenzoyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B11029399
CAS No.: 137975-19-0
M. Wt: 282.29 g/mol
InChI Key: JEFAEVLMNMGRDL-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrobenzoyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of 3-nitrobenzoic acid with 1,2,3,4-tetrahydroquinoline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the benzoyl chloride intermediate. This intermediate then reacts with 1,2,3,4-tetrahydroquinoline to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrobenzoyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 1-(3-Aminobenzoyl)-1,2,3,4-tetrahydroquinoline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinoline derivatives.

Scientific Research Applications

1-(3-Nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Nitrobenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes or receptors, disrupting cellular processes and leading to its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(3-Nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is unique due to the combination of the nitrobenzoyl group and the tetrahydroquinoline ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

Properties

CAS No.

137975-19-0

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(3-nitrophenyl)methanone

InChI

InChI=1S/C16H14N2O3/c19-16(13-6-3-8-14(11-13)18(20)21)17-10-4-7-12-5-1-2-9-15(12)17/h1-3,5-6,8-9,11H,4,7,10H2

InChI Key

JEFAEVLMNMGRDL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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